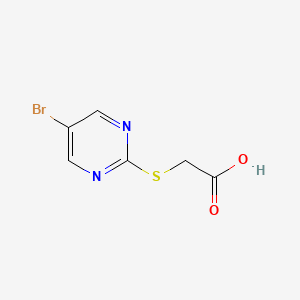

2-((5-Bromopyrimidin-2-yl)thio)acetic acid

Description

Structure

3D Structure

Properties

IUPAC Name |

2-(5-bromopyrimidin-2-yl)sulfanylacetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H5BrN2O2S/c7-4-1-8-6(9-2-4)12-3-5(10)11/h1-2H,3H2,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GEFXJQVEMVQMSS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=NC(=N1)SCC(=O)O)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H5BrN2O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00640607 | |

| Record name | [(5-Bromopyrimidin-2-yl)sulfanyl]acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00640607 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

249.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

52767-92-7 | |

| Record name | [(5-Bromopyrimidin-2-yl)sulfanyl]acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00640607 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Advanced Chemical Transformations of 2 5 Bromopyrimidin 2 Yl Thio Acetic Acid

Retrosynthetic Analysis and Key Precursors for 2-((5-Bromopyrimidin-2-yl)thio)acetic acid

A retrosynthetic analysis of this compound logically disconnects the molecule at the thioether (C-S) bond. This approach identifies two primary building blocks: an electrophilic 5-bromopyrimidine derivative and a nucleophilic thiol, specifically thioglycolic acid or its corresponding thiolate. The 2-position of the pyrimidine (B1678525) ring is inherently electron-deficient and is rendered more electrophilic by the presence of a suitable leaving group, such as a halogen. This strategy forms the basis for the most common synthetic routes.

The preparation of a key precursor, 5-bromo-2-chloropyrimidine (B32469), is a critical step. This intermediate can be synthesized through several established methods, primarily starting from either 2-hydroxypyrimidine derivatives or 2-chloropyrimidine.

One common route involves the bromination of 2-hydroxypyrimidine, followed by chlorination. A one-step synthesis has also been developed to improve efficiency. google.com This method involves reacting 2-hydroxypyrimidine with hydrobromic acid and hydrogen peroxide to yield 5-bromo-2-hydroxypyrimidine, which is subsequently chlorinated using an agent like phosphorus oxychloride (POCl₃) in the presence of an organic amine catalyst. google.compatsnap.com This process simplifies the production flow and can increase the utilization of bromine. google.com

Alternatively, direct bromination of 2-chloropyrimidine can be achieved using brominating agents such as N-bromosuccinimide (NBS) or elemental bromine in a suitable solvent like acetic acid. echemi.com The chlorination of 5-bromo-2-hydroxypyrimidine is frequently accomplished using phosphorus oxychloride, often with a base such as triethylamine (B128534) or N,N-dimethylaniline to facilitate the reaction. echemi.comchemicalbook.com

| Starting Material | Reagents | Conditions | Product | Yield | Reference |

| 2-Hydroxy-5-bromopyrimidine | POCl₃, Toluene, Triethylamine | Heat at 80-85 °C for 6 hours | 5-Bromo-2-chloropyrimidine | Not specified | chemicalbook.com |

| 2-Chloropyrimidine | NBS, Acetonitrile (B52724), BF₃·Et₂O | Reflux for 5-8 hours | 5-Bromo-2-chloropyrimidine | Not specified | echemi.com |

| 2-Chloropyrimidine | Bromine, Acetic Acid | Reflux overnight | 5-Bromo-2-chloropyrimidine | Not specified | echemi.com |

| 2-Hydroxypyrimidine | 1. HBr, H₂O₂ 2. POCl₃, Triethylamine | 1. Heat at 40-100 °C 2. Heating | 5-Bromo-2-chloropyrimidine | High (91% for chlorination step) | google.comchemicalbook.com |

Thioglycolic acid (mercaptoacetic acid) is the essential thiol building block for this synthesis. It is commercially produced primarily by reacting monochloroacetic acid or its salts with an alkali metal hydrosulfide (B80085) (e.g., sodium hydrosulfide). google.com This is a direct nucleophilic substitution where the hydrosulfide displaces the chloride.

An alternative two-step process involves the initial reaction of monochloroacetic acid with sodium thiosulfate (B1220275) to form a Bunte salt, which is subsequently hydrolyzed to yield thioglycolic acid. google.com Another method involves the reaction of monochloroacetic acid with an alkali polysulfide, which produces dithiodiglycolic acid. This intermediate is then reduced to thioglycolic acid using agents like zinc and a mineral acid or through electrochemical reduction. google.comresearchgate.net

Direct Synthesis Routes to this compound

The formation of the target compound is typically achieved through a direct coupling of the halogenated pyrimidine electrophile and the thioglycolate nucleophile.

The most direct route to this compound is the nucleophilic aromatic substitution (SNAr) reaction. In this process, an activated pyrimidine, such as 5-bromo-2-chloropyrimidine, is treated with thioglycolic acid in the presence of a base. The base (e.g., potassium carbonate, sodium hydroxide, or triethylamine) deprotonates the thiol of thioglycolic acid to form the more potent thiolate nucleophile. This thiolate then attacks the electron-deficient C2 position of the pyrimidine ring, displacing the chloride leaving group to form the desired thioether bond. acsgcipr.org The reaction is generally robust and proceeds with high regioselectivity due to the electronic properties of the pyrimidine ring.

To enhance reaction efficiency, optimization of conditions is crucial. The choice of solvent can significantly impact the reaction rate, with polar aprotic solvents like N,N-dimethylformamide (DMF), acetonitrile, or acetone being commonly employed. The selection of a suitable base is also important to ensure complete formation of the thiolate without promoting undesirable side reactions.

Microwave-assisted synthesis has emerged as a powerful tool for accelerating organic reactions, including the synthesis of pyrimidine derivatives. nih.govsemanticscholar.orgnanobioletters.com The application of microwave irradiation can dramatically reduce reaction times from hours to minutes and often leads to higher yields and cleaner reaction profiles compared to conventional heating methods. nih.govresearchgate.net This technique is particularly effective for SNAr reactions, making it a highly suitable method for the synthesis of this compound.

| Parameter | Conventional Heating | Microwave-Assisted Synthesis |

| Reaction Time | Typically several hours | Usually 3-30 minutes nih.gov |

| Temperature | Dependent on solvent reflux temperature | Precise temperature control, can exceed solvent boiling point in sealed vessels |

| Yield | Moderate to good | Often higher yields (e.g., 78-94% in related syntheses) nih.gov |

| Energy Source | Conductive heating (oil bath, heating mantle) | Dielectric heating (direct interaction with polar molecules) |

| Advantages | Simple setup | Rapid optimization, improved yields, reduced side products, energy efficiency nanobioletters.com |

While the SNAr reaction between 5-bromo-2-chloropyrimidine and thioglycolic acid often proceeds efficiently without a catalyst due to the activated nature of the pyrimidine ring, certain C-S bond-forming reactions can be facilitated by catalysts. acsgcipr.org In cases where less reactive aryl halides are used, transition-metal catalysis, particularly with palladium or copper complexes, is a common strategy for forming aryl thioethers. However, for this specific transformation, the high reactivity of the 2-chloropyrimidine substrate generally makes metal catalysis unnecessary.

Organocatalysis, using compounds like l-proline or p-toluenesulfonic acid, has also been explored for the synthesis of various pyrimidine-containing scaffolds, although their application is more common in multicomponent reactions like the Biginelli reaction rather than direct S-alkylation. acs.orgresearchgate.net For the direct synthesis of this compound, a base-mediated, uncatalyzed SNAr approach remains the most straightforward and widely applicable method.

Derivatization and Functionalization of the Carboxylic Acid Moiety in this compound

The carboxylic acid group is a cornerstone for the functionalization of this compound, enabling the synthesis of a variety of derivatives through well-established organic reactions.

Esterification and Hydrolysis Protocols

Esterification of this compound can be readily achieved through several standard methods. The Fischer esterification, which involves reacting the carboxylic acid with an alcohol in the presence of a strong acid catalyst such as sulfuric acid or tosic acid, is a common and cost-effective approach. masterorganicchemistry.commasterorganicchemistry.com This equilibrium-driven reaction typically requires an excess of the alcohol to drive the formation of the ester. masterorganicchemistry.com For more sensitive substrates or to achieve higher yields under milder conditions, other esterification methods can be employed. These include reaction with alkyl halides under basic conditions or the use of coupling agents to activate the carboxylic acid prior to the addition of the alcohol.

The reverse reaction, the hydrolysis of the corresponding esters to yield the parent carboxylic acid, is typically accomplished by heating the ester in the presence of an aqueous acid or base. Basic hydrolysis, or saponification, using a hydroxide source like sodium hydroxide or potassium hydroxide, is often preferred as it is generally an irreversible process that drives the reaction to completion.

| Transformation | Reagents and Conditions | Product Type |

| Esterification | Alcohol (e.g., Ethanol, Methanol), Acid Catalyst (e.g., H₂SO₄), Heat | Alkyl 2-((5-Bromopyrimidin-2-yl)thio)acetate |

| Hydrolysis | Aqueous Base (e.g., NaOH, KOH) or Acid (e.g., HCl), Heat | This compound |

Amide Bond Formation via Acyl Activation (e.g., Acid Chloride Pathways)

The synthesis of amides from this compound is a crucial transformation for introducing nitrogen-containing functional groups. A common and effective method involves the initial conversion of the carboxylic acid to a more reactive acyl chloride. This activation is typically achieved by treating the carboxylic acid with reagents such as thionyl chloride (SOCl₂), phosphorus pentachloride (PCl₅), or oxalyl chloride ((COCl)₂). The resulting acyl chloride is a highly reactive electrophile that readily reacts with a wide range of primary and secondary amines to form the corresponding amide bond. This two-step process is highly efficient and allows for the synthesis of a diverse library of amide derivatives.

Alternatively, direct amide bond formation can be achieved using various coupling agents, such as carbodiimides (e.g., DCC, EDC) or phosphonium-based reagents (e.g., BOP, PyBOP). These reagents activate the carboxylic acid in situ, facilitating its reaction with an amine under milder conditions, which can be advantageous for substrates with sensitive functional groups.

| Step | Reagents and Conditions | Intermediate/Product |

| 1. Acyl Chloride Formation | Thionyl chloride (SOCl₂) or Oxalyl chloride | 2-((5-Bromopyrimidin-2-yl)thio)acetyl chloride |

| 2. Amide Formation | Primary or Secondary Amine (R¹R²NH) | N-substituted 2-((5-Bromopyrimidin-2-yl)thio)acetamide |

Formation of Other Carboxylic Acid Derivatives (e.g., Salts, Anhydrides)

In addition to esters and amides, the carboxylic acid moiety of this compound can be converted into other important derivatives. The formation of carboxylate salts is a straightforward acid-base reaction, achieved by treating the carboxylic acid with an appropriate inorganic or organic base. For instance, reaction with sodium hydroxide or potassium hydroxide will yield the corresponding alkali metal salt, while reaction with amines can produce ammonium salts. These salts often exhibit different solubility profiles compared to the parent acid, which can be useful for purification or formulation purposes.

The synthesis of acid anhydrides from this compound can be accomplished by reacting it with a dehydrating agent, such as acetic anhydride, or by reacting the corresponding acyl chloride with a carboxylate salt. Acid anhydrides are reactive acylating agents themselves and can be used in the synthesis of esters and amides, often under milder conditions than those required for the parent carboxylic acid.

Transformations Involving the Bromine Substituent on the Pyrimidine Ring

The bromine atom at the 5-position of the pyrimidine ring is a key handle for a variety of powerful carbon-carbon and carbon-heteroatom bond-forming reactions, significantly expanding the synthetic utility of this compound.

Cross-Coupling Reactions for C-C, C-N, and C-S Bond Formation

Palladium-catalyzed cross-coupling reactions are a cornerstone of modern organic synthesis and are highly applicable to the functionalization of the 5-bromopyrimidine core. The Suzuki-Miyaura coupling, which involves the reaction of the aryl bromide with a boronic acid or boronate ester in the presence of a palladium catalyst and a base, is a versatile method for forming new carbon-carbon bonds. mdpi.comnih.gov This reaction allows for the introduction of a wide range of aryl, heteroaryl, and alkyl groups at the 5-position of the pyrimidine ring. mdpi.comnih.gov

The Buchwald-Hartwig amination is another powerful palladium-catalyzed reaction that enables the formation of carbon-nitrogen bonds. wikipedia.orgnih.gov By reacting this compound or its derivatives with various primary or secondary amines in the presence of a suitable palladium catalyst and a strong base, a diverse array of 5-aminopyrimidine derivatives can be synthesized. wikipedia.orgnih.gov This reaction is known for its broad substrate scope and functional group tolerance. wikipedia.org

Similarly, carbon-sulfur bonds can be formed through palladium-catalyzed cross-coupling reactions with thiols, providing access to 5-(alkylthio)- or 5-(arylthio)pyrimidine derivatives. wikipedia.org

| Coupling Reaction | Coupling Partner | Catalyst System | Bond Formed |

| Suzuki-Miyaura | Boronic acids/esters | Pd catalyst (e.g., Pd(PPh₃)₄), Base | C-C |

| Buchwald-Hartwig Amination | Primary/Secondary Amines | Pd catalyst, Ligand, Base | C-N |

| C-S Coupling | Thiols | Pd catalyst, Ligand, Base | C-S |

Nucleophilic Aromatic Substitution on the Bromopyrimidine Core

The pyrimidine ring is an electron-deficient heterocycle, which makes it susceptible to nucleophilic aromatic substitution (SNAr). While the bromine at the 5-position is generally less reactive towards SNAr compared to halogens at the 2-, 4-, or 6-positions, under certain conditions, direct displacement of the bromide by strong nucleophiles can occur. This reactivity can be enhanced by the presence of electron-withdrawing groups on the pyrimidine ring or by using highly reactive nucleophiles. Common nucleophiles for this transformation include alkoxides, thiolates, and amines. The reaction is often carried out at elevated temperatures and may be facilitated by the use of a polar aprotic solvent. Microwave irradiation has also been shown to accelerate nucleophilic displacement reactions on bromopyrimidines.

Exploration of Novel Synthetic Pathways and Mechanistic Insights for Related Thioacetic Acid Derivatives

The exploration of novel synthetic pathways for transforming this compound and its derivatives is driven by the need for efficient access to complex heterocyclic scaffolds. Modern synthetic strategies, particularly those involving radical intermediates, offer powerful tools for C-C and C-S bond formation under mild conditions. These methods can facilitate the construction of fused ring systems that are of significant interest in medicinal chemistry. This section delves into two such advanced chemical transformations: radical tandem reactions and decarboxylative cyclization strategies, focusing on their mechanistic underpinnings and potential application to pyrimidine thioacetic acid derivatives.

Radical tandem reactions, or cascade reactions, are powerful processes in which a single initiation event triggers a sequence of intramolecular (and sometimes intermolecular) reactions to rapidly build molecular complexity. wikipedia.org For derivatives of this compound, such a sequence could be envisioned to form a fused thieno[2,3-d]pyrimidine core, a prevalent structure in pharmacologically active compounds. nih.govrsc.org

A plausible radical tandem reaction could be initiated by the generation of a radical which then undergoes an intramolecular cyclization. One potential pathway involves the homolytic cleavage of the C-Br bond on the pyrimidine ring using a radical initiator like azobisisobutyronitrile (AIBN) or via photoredox catalysis. The resulting aryl radical at the C5 position of the pyrimidine could then undergo a 5-exo-trig cyclization onto the thioacetic acid side chain. However, a more commonly explored pathway in related systems involves the generation of a thiyl radical. nih.gov Thioacetic acids can serve as precursors to thiyl radicals, which are known to initiate cyclization of unsaturated substrates. nih.gov For instance, the reaction of a 1,6-diene with thioacetic acid under UV initiation can lead to a cyclized thioester product. nih.gov

A hypothetical tandem sequence for a derivative of this compound could involve the initial formation of a carbon-centered radical on the side chain, which then cyclizes onto the pyrimidine ring. The pyrimidine ring itself is susceptible to radical attack, although its electron-deficient nature influences the regioselectivity of such additions. nih.gov The reaction could proceed via an intramolecular homolytic aromatic substitution (SHAr) mechanism.

The table below summarizes representative conditions for radical cyclizations in related heterocyclic and thioether systems, illustrating the types of initiators and conditions that could be adapted for pyrimidine thioacetic acid derivatives.

| Substrate Type | Radical Initiator/Catalyst | Solvent | Conditions | Product Type | Reference |

|---|---|---|---|---|---|

| Diallylmalonate | Thioacetic acid, DPAP, MAP | EtOAc | UV (365 nm), 2 h | Cyclic Thioester | nih.gov |

| N-arylacrylamide | TBHP (cat.), CBr4 | 1,2-Dichloroethane | 80 °C, Air | Tribromomethylated 2-oxindole | rsc.org |

| Allyl Tosylamine | Thioacetic acid, AIBN | Benzene | Reflux | Pyrrolidine derivative | nih.gov |

Table 1: Examples of Radical Tandem Cyclization Conditions.

Decarboxylative coupling has emerged as a robust strategy for C-C and C-heteroatom bond formation, utilizing abundant and stable carboxylic acids as precursors for radical intermediates. nih.gov This approach is particularly attractive as it often proceeds under mild photoredox conditions, offering high functional group tolerance. mdpi.com For this compound, a decarboxylative cyclization strategy represents a highly promising and direct route to synthesize the thieno[2,3-d]pyrimidine ring system.

The general mechanism involves the conversion of the carboxylic acid into a redox-active ester, such as an N-hydroxyphthalimide (NHP) ester. nih.gov This ester can then undergo a single-electron transfer (SET) from an excited photocatalyst, leading to the formation of a radical anion that rapidly fragments, releasing CO2 and generating a carbon-centered radical.

In the case of this compound, this strategy would generate a radical on the methylene (B1212753) carbon adjacent to the sulfur atom (i.e., a 5-bromopyrimidin-2-yl)thiomethyl radical). This radical is poised for an efficient intramolecular cyclization. The subsequent step would likely be an intramolecular homolytic aromatic substitution (SHAr) at the C5 position of the pyrimidine ring, with the bromine atom acting as a leaving group. This cyclization would directly yield the fused thieno[2,3-d]pyrimidine aromatic core.

The proposed mechanism is outlined below:

Activation: Conversion of this compound to its corresponding N-hydroxyphthalimide (NHP) redox-active ester.

Radical Generation: Under visible light irradiation, a photocatalyst (e.g., Ru(bpy)32+ or an organic dye) becomes excited and reduces the NHP ester via single-electron transfer (SET). The resulting radical anion undergoes rapid decarboxylation to form the (5-bromopyrimidin-2-yl)thiomethyl radical.

Intramolecular Cyclization: The generated radical attacks the C5 position of the pyrimidine ring.

Aromatization: The resulting intermediate undergoes elimination of a bromine radical to afford the aromatic thieno[2,3-d]pyrimidine product and regenerate the catalyst.

This pathway offers a convergent and atom-economical route to valuable heterocyclic structures from a simple precursor. The feasibility of such transformations is supported by numerous examples of decarboxylative functionalization of arylacetic acids and related compounds in the literature. nagoya-u.ac.jp

The following table presents data from related decarboxylative reactions, highlighting the conditions and scope that underscore the potential of this strategy for derivatives of this compound.

| Carboxylic Acid Type | Activation Method | Catalyst System | Conditions | Transformation | Reference |

|---|---|---|---|---|---|

| Alkyl Carboxylic Acids | NHP Ester | Ir photocatalyst, Ni catalyst | Visible Light, Room Temp. | C(sp3)–C(sp2) Cross-Coupling | nih.gov |

| Arylacetic Acids | Direct (as carboxylate) | Ru(bpy)3Cl2 | Visible Light, Base | C-N, C-O, C-Cl Bond Formation | nagoya-u.ac.jp |

| Alkyl Carboxylic Acids | NHP Ester | Eosin Y-Na2, Cu(OAc)2 | Visible Light, CH3CN | Decarboxylative Thioesterification | nih.gov |

| Oxamic Acids | Direct | Ir(ppy)2(dtbbpy)PF6 | Visible Light, Oxidant | Decarboxylative Cyclization | mdpi.com |

Table 2: Representative Conditions for Photocatalytic Decarboxylative Transformations.

Advanced Analytical Characterization and Structural Elucidation of 2 5 Bromopyrimidin 2 Yl Thio Acetic Acid

High-Resolution Spectroscopic Techniques for Structural Confirmation

High-resolution spectroscopic methods are indispensable for the detailed structural elucidation of organic molecules. These techniques provide precise information about the molecular framework, functional groups, and atomic connectivity.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Proton (¹H) and Carbon-13 (¹³C) Analyses

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for mapping the carbon-hydrogen framework of a molecule. For 2-((5-Bromopyrimidin-2-yl)thio)acetic acid, ¹H and ¹³C NMR analyses provide critical data for structural verification.

In a typical ¹H NMR spectrum, the protons of the pyrimidine (B1678525) ring would exhibit characteristic chemical shifts. The two equivalent protons on the pyrimidine ring are expected to appear as a singlet in the aromatic region, typically between δ 8.0 and 9.0 ppm. The methylene (B1212753) protons (CH₂) of the acetic acid moiety would also produce a singlet, generally observed further upfield, often in the range of δ 3.5 to 4.5 ppm. The acidic proton of the carboxylic acid group is often broad and its chemical shift can vary significantly depending on the solvent and concentration, but it is typically found at δ 10-13 ppm.

The ¹³C NMR spectrum provides information on the carbon skeleton. The carbonyl carbon of the carboxylic acid is expected to have a chemical shift in the range of δ 170-180 ppm. The carbon atoms of the pyrimidine ring would appear in the aromatic region, with the carbon atom bonded to the bromine atom showing a characteristic shift. The methylene carbon would be observed in the aliphatic region of the spectrum.

Table 1: Predicted NMR Data for this compound

| Atom | Predicted ¹H NMR Chemical Shift (ppm) | Predicted ¹³C NMR Chemical Shift (ppm) |

|---|---|---|

| Pyrimidine-H | ~8.7 (s, 2H) | - |

| Methylene-CH₂ | ~4.0 (s, 2H) | ~35 |

| Carboxyl-OH | ~12.5 (br s, 1H) | - |

| Pyrimidine-C2 | - | ~170 |

| Pyrimidine-C4, C6 | - | ~160 |

| Pyrimidine-C5 | - | ~110 |

| Carbonyl-C=O | - | ~175 |

Fourier-Transform Infrared (FT-IR) Spectroscopy for Functional Group Identification

Fourier-Transform Infrared (FT-IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The FT-IR spectrum of this compound would display several characteristic absorption bands. A broad absorption band in the region of 2500-3300 cm⁻¹ is indicative of the O-H stretching vibration of the carboxylic acid. The C=O stretching vibration of the carbonyl group in the carboxylic acid would typically appear as a strong, sharp peak around 1700-1750 cm⁻¹. The C-S stretching vibration is generally weaker and can be found in the 600-800 cm⁻¹ region. Vibrations associated with the pyrimidine ring (C=N and C=C stretching) would be observed in the 1400-1600 cm⁻¹ range.

Table 2: Characteristic FT-IR Absorption Bands for this compound

| Functional Group | Vibrational Mode | Expected Absorption Range (cm⁻¹) |

|---|---|---|

| Carboxylic Acid | O-H Stretch | 2500-3300 (broad) |

| Carbonyl | C=O Stretch | 1700-1750 (strong) |

| Pyrimidine Ring | C=N, C=C Stretch | 1400-1600 |

| Thioether | C-S Stretch | 600-800 |

High-Resolution Mass Spectrometry (HRMS) for Molecular Ion and Fragmentation Analysis

High-Resolution Mass Spectrometry (HRMS) provides an extremely accurate measurement of the molecular weight of a compound, allowing for the determination of its elemental composition. For this compound (C₆H₅BrN₂O₂S), the expected exact mass can be calculated. The presence of bromine would result in a characteristic isotopic pattern (¹⁹Br and ⁸¹Br in approximately a 1:1 ratio) for the molecular ion peak [M]+ and any bromine-containing fragments, which is a key signature in the mass spectrum. Analysis of the fragmentation pattern can further confirm the structure by showing the loss of specific groups, such as the carboxylic acid moiety.

Chromatographic Methods for Purity Assessment and Isolation

Chromatographic techniques are essential for verifying the purity of a synthesized compound and for its isolation from reaction mixtures.

High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC)

High-Performance Liquid Chromatography (HPLC) and its higher-resolution counterpart, Ultra-Performance Liquid Chromatography (UPLC), are powerful techniques for separating, identifying, and quantifying components in a mixture. For purity assessment of this compound, a reversed-phase HPLC method is commonly employed. This would typically involve a C18 column and a mobile phase consisting of a mixture of an aqueous buffer (often with an acid modifier like formic acid or trifluoroacetic acid) and an organic solvent such as acetonitrile (B52724) or methanol (B129727). The compound would elute at a specific retention time, and the purity can be determined by the relative area of its peak compared to any impurity peaks. UPLC offers faster analysis times and better resolution, which can be advantageous for detecting closely related impurities.

Thin-Layer Chromatography (TLC) in Reaction Monitoring and Screening

Thin-Layer Chromatography (TLC) is a simple, rapid, and inexpensive method used to monitor the progress of a chemical reaction and to determine the appropriate solvent system for column chromatography purification. In the synthesis of this compound, TLC can be used to track the consumption of the starting materials and the formation of the product. A suitable mobile phase, often a mixture of a non-polar solvent (like hexane (B92381) or ethyl acetate) and a polar solvent (like methanol or acetic acid), is used to separate the components on a silica (B1680970) gel plate. The spots can be visualized under UV light (due to the aromatic pyrimidine ring) or by using a staining agent. The retention factor (Rf) value of the product can be used to identify it and assess the reaction's completion.

X-ray Crystallography for Definitive Three-Dimensional Molecular Structure

Extensive searches of scientific literature and crystallographic databases did not yield any publicly available single-crystal X-ray diffraction data for this compound. Consequently, a detailed discussion of its definitive three-dimensional molecular structure, including specific bond lengths, bond angles, torsion angles, and crystal packing information, cannot be provided at this time.

The determination of a molecule's crystal structure through X-ray crystallography is an empirical process that requires the growth of a suitable single crystal, which is then subjected to X-ray diffraction analysis. The resulting diffraction pattern is used to calculate the electron density map of the molecule, revealing the precise arrangement of atoms in the crystal lattice.

Without experimental crystallographic data, any depiction of the three-dimensional structure would be based on computational modeling and would not constitute the definitive structural elucidation requested.

Computational Chemistry and Theoretical Investigations of 2 5 Bromopyrimidin 2 Yl Thio Acetic Acid and Analogues

Electronic Structure Calculations and Quantum Chemical Descriptors

Electronic structure calculations are fundamental to understanding the intrinsic properties of a molecule. These methods provide insights into molecular orbitals, charge distribution, and other key descriptors that govern a molecule's behavior.

Density Functional Theory (DFT) Studies on Molecular Orbitals (HOMO-LUMO) and Electrostatic Potential Surfaces (MEP)

Density Functional Theory (DFT) is a widely used quantum mechanical modeling method to investigate the electronic structure of molecules. ijcce.ac.ir Key parameters derived from DFT studies include the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), which are crucial for determining a molecule's reactivity. The HOMO energy (EHOMO) is related to the ability of a molecule to donate electrons, while the LUMO energy (ELUMO) relates to its ability to accept electrons. The energy gap between HOMO and LUMO is an indicator of molecular stability.

For various pyrimidine (B1678525) derivatives, DFT calculations have been performed to determine these parameters. For instance, in a study of novel pyrimidine derivatives, the HOMO and LUMO energies were calculated to understand their electronic properties and reactivity. nih.gov These calculations, often performed using the B3LYP method with a 6-31G* basis set, also allow for the computation of other quantum chemical descriptors such as ionization potential, electron affinity, electronegativity, and global chemical hardness. nih.gov

Molecular Electrostatic Potential (MEP) surfaces are another valuable output of DFT calculations. MEP maps illustrate the charge distribution within a molecule, highlighting electrophilic (electron-poor) and nucleophilic (electron-rich) regions. These maps are instrumental in predicting how a molecule will interact with other molecules, including biological receptors. For modified amino acid/peptide pyrimidine analogues, MEP surfaces have been used to rationalize intermolecular interactions, such as hydrogen bonding. rsc.org

Table 1: Illustrative Quantum Chemical Descriptors for a Pyrimidine Derivative (Data is hypothetical and for illustrative purposes)

| Parameter | Value (eV) |

| EHOMO | -6.5 |

| ELUMO | -1.2 |

| Energy Gap (ΔE) | 5.3 |

| Ionization Potential (I) | 6.5 |

| Electron Affinity (A) | 1.2 |

| Electronegativity (χ) | 3.85 |

| Global Hardness (η) | 2.65 |

Hartree-Fock (H-F) and Green Function Methods for Molecular Properties

The Hartree-Fock (H-F) method is a foundational ab initio quantum chemistry method used to approximate the wave function and energy of a many-electron system. wikipedia.org It provides a good starting point for more advanced computational methods and can be used to calculate various molecular properties. In the context of pyrimidine and its derivatives, H-F calculations have been employed to determine the electronic structure and molecular orbitals. researchgate.netresearchgate.net The H-F method, often referred to as the self-consistent field (SCF) method, solves the Schrödinger equation iteratively, assuming each electron moves in the mean field of all other electrons. wikipedia.org

The Outer Valence Green Function (OVGF) method is often used in conjunction with H-F to provide more accurate predictions of ionization potentials. researchgate.net The combination of H-F and OVGF methods has been utilized to obtain the necessary input data for calculating other properties, such as ionization cross-sections. researchgate.net

Analysis of Ionization Cross-Sections (e.g., due to Electron Impact)

The ionization cross-section (ICS) of a molecule is a measure of the probability that ionization will occur upon impact by an electron or other particle. This parameter is important in various fields, including radiation physics and mass spectrometry. For 5-bromopyrimidine, a key structural component of the title compound, the electron-impact ionization cross-section has been calculated using the binary-encounter-Bethe (BEB) model. mdpi.com

Studies have shown that the ICS for halogenated pyrimidines is significantly higher than that of unsubstituted pyrimidine. mdpi.com For 5-bromopyrimidine, the maximum ICS value was calculated to be 13.99 × 10⁻²⁰ m², occurring at an impact energy of around 80 eV. mdpi.com In comparison, 2-bromopyrimidine (B22483) exhibits a slightly higher maximum ICS of 14.17 × 10⁻²⁰ m². mdpi.com These theoretical calculations are generally in good agreement with available experimental data for related compounds. mdpi.comresearchgate.net

Table 2: Calculated Maximum Ionization Cross-Sections (ICS) for Pyrimidine and its Bromo-derivatives

| Compound | Maximum ICS (× 10⁻²⁰ m²) |

| Pyrimidine | 12.10 mdpi.com |

| 2-Bromopyrimidine | 14.17 mdpi.com |

| 5-Bromopyrimidine | 13.99 mdpi.com |

Molecular Docking Simulations for Ligand-Target Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It is extensively used in drug design to predict the binding mode and affinity of a ligand to a biological target, such as an enzyme or receptor.

Prediction of Binding Affinities and Interaction Modes with Specific Enzymes (e.g., Lipoxygenase, Cytochrome c Peroxidase)

In a typical molecular docking study, the three-dimensional structure of the target enzyme is obtained from a protein data bank. The ligand is then placed into the active site of the enzyme, and its possible binding conformations are explored. The binding affinity is estimated using a scoring function, which is often expressed in kcal/mol. Lower binding energy values indicate a more stable ligand-protein complex. For instance, pyrimidine-linked acyl thiourea (B124793) derivatives have been docked against α-amylase, with one of the most potent compounds showing a docking score of -7.18 kcal/mol. nih.gov The interactions with key amino acid residues in the active site, such as hydrogen bonds and hydrophobic interactions, are also analyzed to understand the basis of the binding. nih.gov

Table 3: Illustrative Molecular Docking Results for a Pyrimidine Analogue with a Target Enzyme (Data is hypothetical and for illustrative purposes)

| Ligand | Target Enzyme | Binding Affinity (kcal/mol) | Key Interacting Residues |

| Pyrimidine Analogue 1 | Lipoxygenase | -8.2 | HIS499, HIS504, ILE857 |

| Pyrimidine Analogue 2 | Lipoxygenase | -7.5 | HIS499, LEU754, VAL750 |

| Pyrimidine Analogue 3 | Cytochrome c Peroxidase | -6.9 | ARG48, TRP51, HIS175 |

Identification of Key Pharmacophoric Features for Receptor Binding

A pharmacophore is an abstract description of molecular features that are necessary for molecular recognition of a ligand by a biological macromolecule. Pharmacophore modeling helps to identify the key structural motifs responsible for a compound's biological activity.

For pyrimidine-based inhibitors, pharmacophore models have been developed to guide the design of new, more potent compounds. nih.govbenthamdirect.com These models typically consist of features such as hydrogen bond donors, hydrogen bond acceptors, hydrophobic regions, and aromatic rings. For example, a pharmacophore model for pyrido[2,3-d]pyrimidine-based inhibitors of cyclin-dependent kinase 2 (CDK2) might include hydrogen bond acceptors interacting with the backbone of specific amino acids in the ATP binding site, and a hydrophobic group occupying a nearby pocket. researchgate.net By mapping a set of active compounds onto a common pharmacophore, researchers can understand the structure-activity relationship and design new molecules with improved binding characteristics. benthamdirect.com

Table 4: Common Pharmacophoric Features for Pyrimidine-Based Enzyme Inhibitors

| Pharmacophoric Feature | Description |

| Hydrogen Bond Acceptor (HBA) | Typically a nitrogen atom in the pyrimidine ring. |

| Hydrogen Bond Donor (HBD) | An amino or hydroxyl group attached to the scaffold. |

| Hydrophobic Group (HY) | An aromatic or aliphatic substituent. |

| Aromatic Ring (AR) | The pyrimidine ring itself or an attached phenyl group. |

Conformational Analysis and Molecular Dynamics Simulations

The three-dimensional conformation of a molecule is intrinsically linked to its biological activity. Conformational analysis aims to identify the stable, low-energy conformations of a molecule in different environments, which is critical for understanding its interaction with a biological receptor. For 2-((5-Bromopyrimidin-2-yl)thio)acetic acid and its analogues, conformational analysis can elucidate the spatial arrangement of the pyrimidine ring, the thioacetic acid side chain, and the bromine substituent.

Theoretical methods such as quantum mechanics (QM) and molecular mechanics (MM) are employed to calculate the potential energy surface of the molecule as a function of its torsional angles. A systematic search or a stochastic approach, like Monte Carlo simulations, can be used to explore the conformational space and identify the global and local energy minima. For instance, the rotational barriers around the sulfur-carbon and carbon-carbon bonds in the thioacetic acid moiety would be of particular interest, as these determine the flexibility of this side chain and its ability to adopt a favorable conformation for binding.

Molecular dynamics (MD) simulations provide a more dynamic picture of the molecule's behavior over time, taking into account temperature and solvent effects. acs.org By simulating the atomic motions of the molecule, MD can reveal the flexibility of different regions, the stability of specific conformations, and the transitions between them. For this compound, an MD simulation in an aqueous environment would mimic physiological conditions and provide insights into the conformational ensemble present in solution. The stability of intramolecular hydrogen bonds, if any, and the solvent accessible surface area of different functional groups can be analyzed from the MD trajectory.

In a study on novel pyrimidine derivatives as FAK inhibitors, molecular dynamics simulations were performed for 100 ns to confirm the stability of the ligand-receptor complex and to calculate binding free energies. rsc.org A similar approach could be applied to this compound and its analogues when docked into a specific target protein. The root-mean-square deviation (RMSD) of the ligand and protein backbone atoms over the simulation time would indicate the stability of the binding mode.

Table 1: Illustrative Data from a Hypothetical Conformational Analysis of this compound

| Conformer | Dihedral Angle (C-S-C-C) (°) | Relative Energy (kcal/mol) | Population (%) |

| 1 | 180 (anti) | 0.00 | 65 |

| 2 | 60 (gauche) | 1.20 | 25 |

| 3 | -60 (gauche) | 1.25 | 10 |

This table is for illustrative purposes only and does not represent actual experimental or calculated data.

In Silico Screening and Virtual Library Design Based on this compound Scaffold

The this compound scaffold serves as an excellent starting point for the design of virtual libraries of new chemical entities. In silico screening, or virtual screening, allows for the rapid assessment of large compound libraries against a biological target, prioritizing a smaller, more manageable set of compounds for synthesis and experimental testing.

Structure-based virtual screening (SBVS) would involve docking a library of analogues, derived from the core scaffold, into the active site of a target protein. The docking scores, which estimate the binding affinity, are then used to rank the compounds. For this to be effective, the three-dimensional structure of the target protein, obtained from X-ray crystallography or NMR spectroscopy, is required.

Ligand-based virtual screening (LBVS) can be employed when the structure of the target is unknown. This approach uses the information from known active compounds to identify new ones. A pharmacophore model can be developed based on the key chemical features of this compound that are essential for its biological activity. This model, consisting of features like hydrogen bond donors/acceptors, aromatic rings, and hydrophobic centers, can then be used to search large compound databases for molecules that match the pharmacophore.

The design of a virtual library based on the this compound scaffold would involve systematic modifications at various positions. For example, the bromine atom on the pyrimidine ring could be replaced with other halogens or small alkyl groups. The acetic acid moiety could be extended or functionalized to explore different interactions with a target. The pyrimidine ring itself could also be further substituted. A study on the design of a 1,4-dihydropyrimidine (B1237445) scaffold-based library utilized a structure-based approach to filter and enumerate a library of approximately 15,629 compounds for screening against COX-1, COX-2, and 5-LOX enzymes. nih.gov

Table 2: Example of a Virtual Library Design Strategy Based on the this compound Scaffold

| Scaffold Position | R1 (at C5 of Pyrimidine) | R2 (on Acetic Acid) |

| Building Blocks | -H | -OH |

| -F | -NH2 | |

| -Cl | -OCH3 | |

| -CH3 | -NH-CH3 | |

| -CF3 | -O-CH2-Ph |

This table illustrates a combinatorial approach to generating a virtual library by varying substituents at different positions of the core scaffold.

The integration of these computational techniques allows for a comprehensive exploration of the chemical space around the this compound scaffold. The insights gained from conformational analysis and molecular dynamics simulations can guide the design of more effective and selective analogues, while in silico screening provides a high-throughput method to identify promising candidates for further development in the quest for new therapeutic agents.

Pharmacological Activities and Biological Applications of 2 5 Bromopyrimidin 2 Yl Thio Acetic Acid Derivatives

Anti-inflammatory Potential and Mechanism of Action

Inflammation is a complex biological response to harmful stimuli, and chronic inflammation is implicated in numerous diseases. Derivatives of 2-((5-Bromopyrimidin-2-yl)thio)acetic acid have been investigated for their potential to mitigate inflammatory processes.

Lipoxygenase Inhibition Studies

Lipoxygenases (LOX) are key enzymes in the biosynthesis of leukotrienes, which are potent mediators of inflammation. ekb.eg The inhibition of these enzymes is a critical target for anti-inflammatory drug development. nih.gov While direct studies on this compound derivatives are limited, research on structurally related aryl-acetic and hydroxamic acids has demonstrated significant lipoxygenase inhibitory activity. ekb.eg For instance, certain hydroxamic acid derivatives have shown potent inhibition of soybean lipoxygenase, suggesting that the acetic acid moiety in the target compound could be a key contributor to similar activities. ekb.egnih.gov

A study on linoleyl hydroxamic acid (LHA), a derivative of linoleic acid, showed dose-dependent inhibition of human 5-lipoxygenase (5-LO), with an IC50 value of approximately 7 μM. nih.gov This highlights the potential of acetic acid derivatives in modulating the lipoxygenase pathway. Another study on a novel 5-lipoxygenase inhibitor, HZ52 (2-(4-(biphenyl-4-ylamino)-6-chloropyrimidin-2-ylthio)octanoic acid), demonstrated its efficacy in vivo, further underscoring the potential of pyrimidine-thio-acetic acid scaffolds as a source of potent anti-inflammatory agents. nih.gov

| Compound | Enzyme Source | Substrate | IC50 (μM) |

| Linoleyl hydroxamic acid (LHA) | Human recombinant 5-LO | Arachidonic Acid | ~7 |

| Linoleyl hydroxamic acid (LHA) | Porcine leukocyte 12-LO | Arachidonic Acid | 0.6 |

| Linoleyl hydroxamic acid (LHA) | Rabbit reticulocyte 15-LO | Arachidonic Acid | 0.02 |

Modulation of Inflammatory Pathways

The anti-inflammatory effects of pyrimidine (B1678525) derivatives often extend beyond single-enzyme inhibition to the modulation of broader inflammatory pathways. For example, some pyrimidine derivatives have been shown to reduce the production of pro-inflammatory cytokines. zsmu.edu.ua Research on thienopyrimidine derivatives, which share structural similarities with the target compound, has revealed significant anti-inflammatory activity, with some compounds showing efficacy comparable to standard drugs like indomethacin. uobaghdad.edu.iq

A series of novel phenoxyacetic acid derivatives were synthesized and evaluated as selective COX-2 inhibitors, which are key enzymes in the inflammatory cascade. zsmu.edu.ua Several of these compounds exhibited potent COX-2 inhibition with IC50 values in the nanomolar range. zsmu.edu.ua This suggests that the acetic acid moiety is a crucial pharmacophore for anti-inflammatory action and that derivatives of this compound could potentially exert their effects through similar mechanisms.

Antioxidant Properties and Free Radical Scavenging Capabilities

Oxidative stress, resulting from an imbalance between free radical production and antioxidant defenses, is implicated in the pathogenesis of many diseases. The antioxidant potential of this compound derivatives is therefore of significant interest.

In Vitro Assays for Antioxidant Activity (e.g., DPPH, Anti-lipid peroxidation)

The antioxidant activity of chemical compounds is often evaluated using in vitro assays such as the 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging assay and anti-lipid peroxidation assays. Studies on various heterocyclic compounds containing the thioacetic acid moiety have demonstrated notable antioxidant potential. For instance, novel amide derivatives of substituted 2-aminothiophenes exhibited good antioxidant activity, with some compounds showing higher percentage inhibition of DPPH free radicals than the standard drug, ascorbic acid. mdpi.com

In a study of 2-substituted-3-(5-substituted-1,3,4-oxadiazol/thiadiazol-2-yl) thiazolidin-4-one derivatives, one compound, D-16, was found to be a potent antioxidant with an IC50 value of 22.3 µM in the DPPH assay, significantly more potent than the ascorbic acid standard (IC50 = 111.6 µM). mdpi.com Furthermore, a study on salts of 2-(5-R-4-amino-1,2,4-triazole-3-ylthio)acetic acid revealed that several derivatives possessed distinct antioxidant activity, with some compounds significantly reducing the levels of thiobarbituric acid reactive substances (TBARS), an indicator of lipid peroxidation. uobaghdad.edu.iq

| Compound Derivative Class | Assay | Result |

| Amide derivatives of 2-aminothiophenes | DPPH | Good percentage inhibition, some exceeding ascorbic acid |

| Thiazolidin-4-one derivative (D-16) | DPPH | IC50 = 22.3 µM |

| Salts of 2-(5-R-4-amino-1,2,4-triazole-3-ylthio)acetic acid | Anti-lipid peroxidation | Significant reduction in TBARS levels |

Correlation with Molecular Electronic Configuration

The antioxidant activity of a molecule is intrinsically linked to its electronic configuration. The presence of electron-donating groups can enhance the ability of a compound to scavenge free radicals. In the case of this compound derivatives, the bromine atom, being an electron-withdrawing group, might influence the electron density of the pyrimidine ring and, consequently, its antioxidant potential.

Structure-activity relationship (SAR) studies on other heterocyclic compounds have provided insights into this correlation. For example, in a series of 2-thiouracil-5-sulfonamide derivatives, the antioxidant activity was found to be dependent on the nature of the substituents on the aromatic ring, which affects the electron or hydrogen donating capacity. nih.gov Similarly, for salts of 2-(5-R-4-amino-1,2,4-triazole-3-ylthio)acetic acid, the introduction of a bromine atom into the phenyl nucleus was found to increase the antioxidant activity of the compounds. uobaghdad.edu.iq This suggests that the electronic effects of substituents play a crucial role in determining the antioxidant properties of these molecules.

Anticancer and Cytotoxic Efficacy

The development of novel anticancer agents is a primary focus of medicinal chemistry research. Pyrimidine derivatives have a long history in cancer chemotherapy, and the cytotoxic potential of this compound derivatives is an area of active investigation.

While specific data on the anticancer activity of this compound derivatives is not extensively available, studies on structurally related pyrimidine and thiazole (B1198619) derivatives have shown promising results. For example, new thiazolopyrimidine derivatives have been synthesized and shown to exhibit potent anticancer activity against various human tumor cell lines, with some compounds having IC50 values comparable or superior to doxorubicin. nih.gov

A study on novel 5-pyrazoline substituted 4-thiazolidinones identified two derivatives, 4d and 4f, as being particularly active against leukemia cell lines, with GI50 values in the low micromolar range. mdpi.com Another study on new substituted pyrimidines and their thioglycoside and thiazolopyrimidine derivatives revealed that several compounds showed high activity against prostate (PC-3) and colorectal (HCT-116) cancer cell lines. These findings suggest that the this compound scaffold could be a valuable starting point for the design of new cytotoxic agents.

| Compound Derivative Class | Cancer Cell Line | Activity (IC50/GI50) |

| Thiazolopyrimidine derivatives | Various | Comparable to Doxorubicin |

| 5-Pyrazoline substituted 4-thiazolidinones (4d, 4f) | Leukemia | GI50 = 1.64–4.58 μM |

| Substituted pyrimidines (7c, 8a) | Prostate (PC-3) | High activity |

| Substituted pyrimidines (11b, 12a) | Colorectal (HCT-116) | High activity |

Evaluation against Various Cancer Cell Lines (e.g., A549, HeLa)

Derivatives of pyrimidine have been extensively studied for their potential as anticancer agents. Research has shown that certain pyrimidine derivatives exhibit inhibitory activity against a variety of cancer cell lines, including human lung adenocarcinoma (A549) and human cervical cancer (HeLa) cells. nih.govresearchgate.net The introduction of different substituents on the pyrimidine ring can significantly influence the cytotoxic efficacy of these compounds. For instance, some novel 2-amino-4-aryl-pyrimidine derivatives of ursolic acid have demonstrated potent cytotoxic activity against both MCF-7 (human breast adenocarcinoma) and HeLa cells. rsc.org

In a study evaluating new pyrimidine derivatives, all tested compounds showed inhibitory effects on the proliferation of several cancer cell lines, including A549 and HeLa. nih.gov The cytotoxic effects of these compounds are often attributed to their ability to interfere with cellular processes crucial for cancer cell survival and proliferation. For example, some pyrimidine derivatives have been found to induce cell cycle arrest and apoptosis in cancer cells. researchgate.net Halogenated thieno[3,2-d]pyrimidines, which share a fused heterocyclic system with the core structure of interest, have also been identified as having antiproliferative activity against various cancer cell lines, including HeLa. nih.gov The presence of a chlorine atom at the C4-position of the thieno[3,2-d]pyrimidine (B1254671) scaffold was found to be crucial for its cytotoxic activity. nih.gov

| Compound Type | Cancer Cell Line | Activity (IC50) | Reference |

|---|---|---|---|

| 2-Amino-4-aryl-pyrimidine derivative of ursolic acid (Compound 7b) | HeLa | 0.74 ± 0.13 μM | rsc.org |

| Novel Pyrimidine Derivative | A549 | Inhibitory Activity | nih.gov |

| Novel Pyrimidine Derivative | HeLa | Inhibitory Activity | nih.gov |

| Halogenated thieno[3,2-d]pyrimidine (Compound 1) | HeLa | IC50 reported | nih.gov |

| Glycyrrhetic acid derivative (Compound 3a) | A549 | IC50 reported | nih.gov |

| Glycyrrhetic acid derivative (Compound 3a) | HeLa | 11.4 ± 0.2 μM | nih.gov |

Cell Viability and Cytotoxicity Assays

The evaluation of the anticancer potential of this compound derivatives and related compounds heavily relies on cell viability and cytotoxicity assays. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a commonly used method to assess the metabolic activity of cells, which serves as an indicator of cell viability. nih.gov A decrease in the number of viable cells following treatment with a compound suggests a cytotoxic effect.

Studies on various pyrimidine derivatives have utilized such assays to quantify their impact on cancer cells. For example, the cytotoxicity of novel pyrimidine derivatives was evaluated against a panel of human cancer cell lines, where the compounds demonstrated significant antiproliferative activity. nih.gov The IC50 value, which represents the concentration of a compound that inhibits 50% of cell growth, is a standard metric derived from these assays. For instance, a series of glycyrrhetic acid derivatives were tested against five tumor cell lines, and their IC50 values were determined to quantify their cytotoxic potential. nih.gov Similarly, the cytotoxicity of 4-thiopyrimidine derivatives has been examined against various cancer cell lines, including HeLa, K562, and CFPAC, revealing that structural modifications, such as the presence of a hydroxy group, can significantly enhance cytotoxicity. nih.gov

Potential as Radiosensitizing Agents

Radiotherapy is a cornerstone of cancer treatment, but its effectiveness can be limited by the radioresistance of tumor cells. Radiosensitizers are compounds that can enhance the efficacy of radiation therapy, making cancer cells more susceptible to radiation-induced damage. Halogenated pyrimidines, such as bromodeoxyuridine (BrdU), represent a class of non-hypoxic cell radiosensitizers. nih.gov These compounds exert their effect by being incorporated into the DNA of cancer cells, which then makes the DNA more vulnerable to damage from ionizing radiation. nih.gov

The presence of a bromine atom in the structure of this compound suggests that its derivatives could also function as radiosensitizers. The mechanism of action for halogenated pyrimidine radiosensitizers involves the replacement of the thymidine (B127349) base in DNA, leading to increased DNA damage upon irradiation. nih.gov Studies have shown that the extent of radiosensitization is related to the percentage of thymidine replacement. nih.gov Novel phenylpyrimidine derivatives have been identified as potential radiosensitizers that can arrest the cell cycle at the G2/M phase, thereby increasing the susceptibility of cancer cells to radiation. nih.gov For example, one such derivative, PPA15, was found to inhibit multiple cyclin-dependent kinases (CDKs) involved in cell cycle regulation and significantly suppress tumor growth in mice when combined with radiation. nih.gov The radiosensitizing effect of 5-bromo-2'-deoxyuridine (B1667946) (BrdU) has been demonstrated to be more pronounced in hypoxic cancer cells, which are typically more resistant to radiation. nih.gov

Antimicrobial and Antiviral Activity

Antibacterial and Antifungal Spectrum

Derivatives of pyrimidine and related heterocyclic systems have shown promise as antimicrobial and antifungal agents. The search for new compounds to combat microbial infections is driven by the increasing prevalence of drug-resistant pathogens. A study on 2-((5-(2-bromophenyl)-4-substituted-4H-1,2,4-triazol-3-yl)thio)acetates, which are structurally related to the target compound, investigated their activity against a panel of standard bacterial and fungal strains. health-man.com.ua The study employed the serial dilutions method to determine the minimum inhibitory concentration (MIC) of the compounds. health-man.com.ua

The results indicated that some of these derivatives possess moderate antimicrobial effects against Pseudomonas aeruginosa and notable antifungal activity against Candida albicans. health-man.com.ua The structure-activity relationship analysis revealed that modifications to the substituent at the fourth position of the 1,2,4-triazole (B32235) ring and the conversion of the acid to a salt form could influence the antimicrobial and antifungal efficacy. health-man.com.ua Specifically, forming a dimethylammonium salt led to an increase in both antibacterial and antifungal effects. health-man.com.ua Thiopyrimidine derivatives have also been synthesized and evaluated for their antibacterial activity, with some showing efficacy against both Gram-positive and Gram-negative bacteria. researchgate.net

| Compound | Test Microorganism | Activity (MIC in mcg/mL) | Reference |

|---|---|---|---|

| Compound IIf | P. aeruginosa | Moderate | health-man.com.ua |

| Compound IIg | P. aeruginosa | Moderate | health-man.com.ua |

| Compound IIh | P. aeruginosa | Moderate | health-man.com.ua |

| Compound IIj | P. aeruginosa | Moderate | health-man.com.ua |

| Compound IIk | P. aeruginosa | Moderate | health-man.com.ua |

| Compound IIf | C. albicans | Most Active | health-man.com.ua |

| Compound IIg | C. albicans | Most Active | health-man.com.ua |

| Compound IIh | C. albicans | Most Active | health-man.com.ua |

Inhibition of Viral Replication (e.g., Hepatitis B Virus)

The pyrimidine scaffold is a key component in many antiviral drugs. Derivatives of pyrimidine have been investigated for their ability to inhibit the replication of various viruses, including the Hepatitis B Virus (HBV). nih.govacs.org Chronic HBV infection is a significant global health issue, and the emergence of drug-resistant viral strains necessitates the development of new antiviral agents. nih.govacs.org

A study on acyclic pyrimidine nucleosides, including 5-bromo analogues, demonstrated their effectiveness as selective antiviral agents against both wild-type and lamivudine-resistant HBV. nih.govacs.org These compounds were shown to inhibit HBV replication in in vitro assays without significant cytotoxicity to the host cells. nih.govacs.org The EC50 values, which represent the concentration of a compound that inhibits 50% of viral replication, were determined for these derivatives. Another class of pyrimidine-based compounds, known as capsid assembly modulators, has also emerged as a promising strategy for treating chronic HBV infection. acs.orgnih.gov One such derivative, compound 23h, displayed potent inhibitory effects on HBV replication both in vitro and in a mouse model. acs.orgnih.gov

| Compound Type | Target | Activity (EC50) | Reference |

|---|---|---|---|

| 5-Bromo acyclic pyrimidine nucleoside | Wild-type duck HBV | 3.7-18.5 μM | nih.govacs.org |

| 5-Bromo acyclic pyrimidine nucleoside | Human HBV (2.2.15 cells) | 18.5-37.7 μM | nih.govacs.org |

| Pyrimidine-based capsid assembly modulator (Compound 23h) | Serum HBV DNA quantification | 181 nM (IC50) | acs.orgnih.gov |

Modulation of Uric Acid Levels

Hyperuricemia, an excess of uric acid in the blood, is a key factor in the development of gout. Xanthine (B1682287) oxidase is a crucial enzyme in the purine (B94841) metabolism pathway that catalyzes the oxidation of hypoxanthine (B114508) and xanthine to uric acid. nih.gov Therefore, inhibiting this enzyme is a primary therapeutic strategy for lowering uric acid levels. nih.govnih.gov

While allopurinol (B61711) and febuxostat (B1672324) are well-known xanthine oxidase inhibitors, research into new inhibitors continues, with a focus on various heterocyclic compounds, including pyrimidine derivatives. nih.govnih.gov The structural features of pyrimidine make it a suitable scaffold for designing novel xanthine oxidase inhibitors. pjps.pk For instance, pyrimidine-based derivatives such as 2-(4-alkoxy-3-cyanophenyl)pyrimidine-4/5-carboxylic acids have been synthesized and identified as potent xanthine oxidase inhibitors. nih.gov These findings suggest that derivatives of this compound could also be explored for their potential to modulate uric acid levels by inhibiting xanthine oxidase.

Role in Gout and Hyperuricemia Treatment

Currently, there is no direct scientific literature that specifically establishes a role for this compound or its close derivatives in the treatment of gout and hyperuricemia. However, some related compounds have been shown to influence uric acid levels. For instance, fenofibrate, a peroxisome proliferator-activated receptor-alpha (PPARα) agonist, has demonstrated the ability to reduce serum uric acid levels. nih.gov A structural analogue of the target compound, pirinixic acid (4-chloro-6-(2,3-xylidino)-2-pyrimidinylthioacetic acid), is a known PPARα agonist. researchgate.netacs.org This suggests a potential, albeit indirect, mechanism by which certain pyrimidinylthioacetic acid derivatives might influence urate metabolism. The activation of PPARα is known to play a role in lipid and lipoprotein metabolism, and its influence on uric acid is an area of ongoing research. researchgate.netresearchgate.net

Target Identification for Uric Acid Regulation

As there is a lack of direct studies on this compound for uric acid regulation, specific molecular targets such as xanthine oxidase or URAT1 have not been identified for this compound in the context of hyperuricemia. Research on related compounds, like fenofibrate, points towards PPARα as a potential, indirect regulator of uric acid levels. nih.gov The mechanism by which PPARα activation may lead to reduced uric acid is complex and may involve the regulation of genes involved in purine metabolism and excretion. researchgate.net Further research is necessary to determine if this compound or its analogues interact with established targets in uric acid pathways.

Other Investigated Biological Activities of Related Pyrimidine Thioethers (e.g., Endothelin Receptor Antagonism)

Derivatives of pyrimidine have been investigated for a range of biological activities, including endothelin (ET) receptor antagonism. Endothelin receptors, particularly ET-A and ET-B, are implicated in vasoconstriction and cell proliferation. mdpi.com Antagonists of these receptors have been explored for treating conditions such as pulmonary hypertension and other cardiovascular diseases. mdpi.comwjarr.com

Several patents describe pyrimidine derivatives with a 5-bromo-pyrimidin-2-yloxy moiety, structurally related to the thio-analogue of the target compound, as potent endothelin receptor antagonists. wjarr.comorientjchem.org These compounds have shown efficacy in preclinical models for diseases associated with increased vasoconstriction and inflammation. orientjchem.org The general structure of these antagonists often features a central pyrimidine core.

Table 1: Examples of Pyrimidine Derivatives as Endothelin Receptor Antagonists

| Compound Name/Reference | Structure | Activity |

| {5-(4-bromo-phenyl)-6-[2-(5-bromo-pyrimidin-2-yloxy)-ethoxy]-pyrimidin-4-yl}-sulfamide | A sulfamide (B24259) derivative with a 5-bromo-pyrimidin-2-yloxy moiety. wjarr.com | Endothelin receptor antagonist. wjarr.com |

| Pyrimidine-sulfamides | A class of substituted pyrimidines containing a sulfamide unit. mdpi.com | Exhibit mixed as well as ETA-selective binding profiles. mdpi.com |

This table is for illustrative purposes and shows related structures, not direct analogues of this compound.

Structure-Activity Relationship (SAR) Studies of this compound Analogues

A study on pirinixic acid derivatives revealed that modifications to the carboxylic acid, α-substitution, and replacement of the aniline (B41778) moiety significantly impact their inhibitory potency on 5-LO product formation in polymorphonuclear leukocytes. nih.gov

Key findings from the SAR study of pirinixic acid analogues include:

Esterification of the carboxylic acid: This modification was explored to enhance cellular permeability and potency.

α-Substitution: Introducing substituents on the carbon adjacent to the carboxylic acid was found to influence activity.

Replacement of the aniline moiety: Replacing the o-dimethylaniline group with other functionalities, such as 6-aminoquinoline (B144246), led to potent suppressors of 5-LO product formation. For example, ethyl 2-[4-chloro-6-(quinoline-6-ylamino)-pyrimidin-2-ylsulfanyl]octane-1-carboxylate demonstrated an IC50 of 0.6 μM. nih.gov

These findings suggest that the biological activity of pyrimidinylthioacetic acid derivatives can be finely tuned by modifying different parts of the molecule. The pyrimidine core, the thioacetic acid side chain, and the substituent at the 6-position of the pyrimidine ring are all critical for activity.

Table 2: SAR Insights from Pirinixic Acid Analogues as 5-LO Inhibitors

| Structural Modification | Observation |

| Esterification of the carboxylic acid | Investigated for improved potency. nih.gov |

| α-Substitution on the acetic acid chain | Modulates the inhibitory activity. nih.gov |

| Replacement of the 6-position substituent | Substitution with groups like 6-aminoquinoline can lead to highly potent compounds. nih.gov |

This table is based on SAR studies of pirinixic acid, a structural analogue of this compound.

Medicinal Chemistry and Drug Discovery Implications

Rational Design Principles for Pyrimidine-Based Thioacetic Acid Lead Compounds

The design of lead compounds, such as those based on the pyrimidine-thioacetic acid scaffold, is a highly rational process that leverages our understanding of molecular interactions and disease biology. The pyrimidine (B1678525) core itself is a privileged scaffold in medicinal chemistry, found in numerous drugs due to its versatile chemical nature and ability to mimic endogenous purines. nih.govmdpi.com The thioacetic acid moiety introduces a critical functional group that can participate in key interactions with biological targets.

The initial design of compounds like 2-((5-Bromopyrimidin-2-yl)thio)acetic acid often stems from high-throughput screening campaigns or from the modification of known active molecules. The core pyrimidine ring can be strategically substituted to modulate the compound's electronic properties, solubility, and metabolic stability. The bromine atom at the 5-position, for instance, is an interesting feature. Halogen bonding is an increasingly recognized non-covalent interaction in drug design, and the bromine atom could potentially engage in such interactions within a target's binding site, thereby enhancing affinity. Furthermore, the position and nature of the substituent on the pyrimidine ring can significantly influence the compound's biological activity.

The thioether linkage provides a flexible connection between the pyrimidine core and the acetic acid side chain, allowing the molecule to adopt various conformations to fit into a binding pocket. The carboxylic acid group is a key pharmacophoric element, often involved in crucial hydrogen bonding or ionic interactions with amino acid residues in the active site of a target protein. researchgate.netnumberanalytics.com

A hypothetical rational design approach for a pyrimidine-thioacetic acid lead compound might involve the following steps:

Target Identification: Identifying a biological target (e.g., an enzyme or receptor) implicated in a disease pathway.

Pharmacophore Modeling: Defining the key functional groups and their spatial arrangement required for biological activity. For our compound, this would include the pyrimidine ring as a hydrogen bond acceptor, the thioether as a flexible linker, and the carboxylic acid as a key interacting group.

Scaffold Selection: Choosing the pyrimidine-thioacetic acid scaffold based on its known interactions with similar targets or its potential to mimic a natural substrate.

Substitution Strategy: Planning substitutions on the pyrimidine ring (like the 5-bromo group) to optimize properties such as potency, selectivity, and pharmacokinetics.

Lead Optimization Strategies for Enhancing Potency and Selectivity

Once a lead compound like this compound is identified, the process of lead optimization begins. This iterative process aims to enhance the compound's desirable properties while minimizing any undesirable ones. Key strategies include:

Structure-Activity Relationship (SAR) Studies: This involves systematically modifying the structure of the lead compound and assessing the impact on its biological activity. For our lead, this could involve:

Replacing the bromine atom with other halogens (F, Cl, I) or with other small lipophilic groups to probe the importance of halogen bonding and steric effects.

Altering the position of the bromine atom on the pyrimidine ring.

Modifying the acetic acid side chain, for example, by changing its length or introducing substituents.

Replacing the thioether linkage with other linkers like an ether or an amide to explore the impact on flexibility and metabolic stability.

Improving Potency: The goal is to achieve the desired biological effect at a lower concentration. This is often achieved by enhancing the binding affinity of the compound for its target. For instance, if a hydrophobic pocket is identified in the target's binding site, adding a lipophilic group to the pyrimidine ring could increase potency.

Enhancing Selectivity: A drug should ideally interact with its intended target with high specificity to avoid off-target effects. Selectivity can be improved by exploiting subtle differences in the binding sites of related proteins. For example, if a related protein has a smaller binding pocket, introducing a bulky substituent on the lead compound could prevent it from binding to the off-target protein.

An example of lead optimization in a related series of pyrimidine derivatives involved the synthesis and evaluation of various analogs to identify compounds with improved activity against specific cancer cell lines. mdpi.com

| Modification of Pyrimidine Scaffold | Rationale | Potential Outcome |

| Varying the 5-substituent (e.g., H, F, Cl, CH3) | To probe the role of electronics and sterics at this position. | Identification of optimal substituent for potency and selectivity. |

| Introducing substituents at the 4- and 6-positions | To explore additional binding interactions and modulate solubility. | Enhanced target engagement and improved physicochemical properties. |

| Modifying the thioacetic acid chain | To alter the distance and angle of the carboxylic acid interaction. | Optimized binding to the target's active site. |

This table is illustrative and based on general lead optimization principles.

Assessment of Drug-likeness and ADMET (Absorption, Distribution, Metabolism, Excretion, Toxicity) Properties

A potent and selective compound is not necessarily a good drug. It must also possess favorable ADMET properties to be effective and safe in the body. The assessment of these properties is a critical part of the drug discovery process.

Drug-likeness is a qualitative concept used to evaluate whether a compound has properties that would make it a likely orally active drug in humans. This is often assessed using computational models and empirical rules, such as Lipinski's Rule of Five. These rules consider properties like molecular weight, lipophilicity (logP), and the number of hydrogen bond donors and acceptors. nih.gov

ADMET properties are assessed through a combination of in silico, in vitro, and in vivo methods:

Absorption: The compound's ability to be absorbed from the site of administration (e.g., the gut) into the bloodstream. This is influenced by factors like solubility and permeability. In silico models can predict intestinal absorption. tandfonline.comresearchgate.net

Distribution: How the compound is distributed throughout the body's tissues and organs. It is important for the drug to reach its target site in sufficient concentrations.

Metabolism: The chemical modification of the compound by enzymes in the body, primarily in the liver. Metabolism can inactivate a drug or convert it into active or toxic metabolites. The thioether linkage in our compound could be a potential site of metabolism (e.g., oxidation to a sulfoxide (B87167) or sulfone).

Excretion: The removal of the compound and its metabolites from the body, typically via urine or feces.

Toxicity: The potential of the compound to cause harmful effects. Early assessment of toxicity is crucial to avoid late-stage failures in drug development.

| Property | Predicted Value for this compound | Implication |

| Molecular Weight | 249.09 g/mol | Complies with Lipinski's Rule of Five (<500). |

| logP | ~1.4 | Indicates moderate lipophilicity, favorable for absorption. |

| Hydrogen Bond Donors | 1 | Complies with Lipinski's Rule of Five (≤5). |

| Hydrogen Bond Acceptors | 4 | Complies with Lipinski's Rule of Five (≤10). |

| Human Intestinal Absorption | High (predicted) | Suggests good potential for oral bioavailability. unair.ac.id |

| Blood-Brain Barrier Permeation | Low (predicted) | May be desirable for peripherally acting drugs. |

This table contains computationally predicted data for this compound and should be interpreted as illustrative.

Scaffold-Hopping and Bioisosteric Replacement Strategies in Pyrimidine-Thioether Development

Scaffold-hopping and bioisosteric replacement are powerful strategies in medicinal chemistry used to discover novel chemical entities with improved properties or to circumvent existing patents.

Scaffold-hopping involves replacing the core molecular framework (the scaffold) of a known active compound with a different scaffold while maintaining the original's biological activity. nih.gov For this compound, a scaffold-hopping approach might involve replacing the pyrimidine ring with other heterocyclic systems like a pyridine, a triazine, or even a non-aromatic ring, while retaining the thioacetic acid side chain in a similar spatial orientation. This can lead to compounds with completely new intellectual property profiles and potentially improved ADMET properties.

Bioisosteric replacement is the substitution of an atom or a group of atoms in a molecule with another atom or group that has similar physical or chemical properties, leading to a compound that retains the same biological activity. nih.gov This is a more subtle modification than scaffold-hopping. For our lead compound, several bioisosteric replacements could be considered:

Replacing the bromine atom with a trifluoromethyl group (CF3) to maintain lipophilicity and electronic effects.

Replacing the carboxylic acid group with a tetrazole, which is a common bioisostere for carboxylic acids, often offering improved metabolic stability and oral bioavailability.

Replacing the thioether linkage (-S-) with an ether (-O-), a methylene (B1212753) (-CH2-), or an amine (-NH-) to explore the impact on the compound's conformation and metabolic profile.

| Original Group | Bioisosteric Replacement | Rationale |

| Carboxylic Acid (-COOH) | Tetrazole | To improve metabolic stability and oral absorption. |

| Thioether (-S-) | Ether (-O-) | To alter flexibility and metabolic susceptibility. |

| Bromine (-Br) | Chlorine (-Cl) or Trifluoromethyl (-CF3) | To fine-tune lipophilicity and electronic properties. |

This table provides examples of potential bioisosteric replacements.

Development of Prodrugs and Targeted Delivery Systems

Even with optimized potency and ADMET properties, a drug candidate may still face challenges such as poor solubility or rapid metabolism. Prodrug strategies and targeted delivery systems are employed to overcome these hurdles.